2(3H)-THIAZOLETHIONE,4-HYDROXY-

Description

Significance of Thiazole (B1198619) Ring Systems in Contemporary Chemical Research

Thiazole rings are a cornerstone in modern chemical research, primarily due to their versatile reactivity and presence in a vast array of biologically active molecules. nih.gov The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts a unique electronic character that allows for a variety of chemical transformations. This has made them attractive scaffolds in medicinal chemistry for the development of new therapeutic agents with activities spanning from antimicrobial to anticancer. nih.gov The ability to readily modify the thiazole core at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them ideal for structure-activity relationship studies.

Nomenclature and Structural Considerations of N-Hydroxy-2(3H)-Thiazolethiones

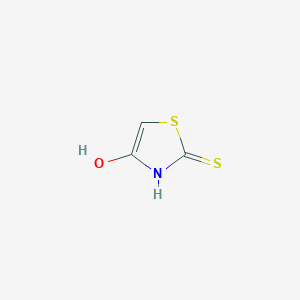

The systematic name for the compound of focus is 4-hydroxy-1,3-thiazole-2(3H)-thione. The nomenclature indicates a thiazole ring with a hydroxyl group at the 4th position and a thione (C=S) group at the 2nd position, with the nitrogen at position 3 being protonated in the thione tautomer.

A critical structural feature of 4-hydroxythiazoles is the existence of tautomerism. These compounds can exist in equilibrium between the enol (hydroxy) form and the keto form (thiazolidin-4-one). This tautomeric interplay is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. The presence of the N-hydroxy group adds another layer of complexity and potential for hydrogen bonding and coordination chemistry.

Table 1: Chemical Identifiers for 2(3H)-Thiazolethione, 4-hydroxy-

| Identifier | Value |

| IUPAC Name | 4-hydroxy-1,3-thiazole-2(3H)-thione |

| Molecular Formula | C₃H₃NOS₂ |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 160749-16-6 |

This table presents the fundamental chemical identifiers for the compound.

Overview of Research Directions and Academic Significance

While research specifically on 2(3H)-Thiazolethione, 4-hydroxy- is not extensively documented in publicly available literature, the academic significance of the N-hydroxythiazolethione core can be inferred from studies on closely related structures. The presence of both a hydroxyl group and a thione group suggests potential for diverse reactivity.

One significant research avenue for related compounds, such as N-Hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione, has been its investigation as a photochemical source of hydroxyl radicals. elsevierpure.com This suggests that the parent compound could also exhibit interesting photochemical properties, potentially leading to applications in areas like photodynamic therapy or as a tool for studying oxidative damage to biological macromolecules like DNA. elsevierpure.com The ability to generate reactive oxygen species upon photoirradiation is a highly sought-after property in various fields of biomedical research.

Furthermore, the structural motifs present in 2(3H)-Thiazolethione, 4-hydroxy- are found in compounds with a wide range of biological activities. For instance, various thiazole derivatives are known to possess antimicrobial and anticancer properties. nih.gov The synthesis of new thiazole derivatives remains an active area of research, with the Hantzsch thiazole synthesis being a classical and versatile method for their preparation. researchgate.netsynarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

The academic interest in this and related N-hydroxythiazolethiones lies in the fundamental understanding of their synthesis, structure, reactivity, and potential applications. Exploring the coordination chemistry of the N-hydroxy-thione moiety with different metal ions could also unveil novel catalytic or material properties.

Table 2: Related Research Findings on Thiazole Derivatives

| Research Area | Key Findings | Reference |

| Photochemistry | N-Hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione acts as a photochemical source of hydroxyl radicals, causing DNA strand breaks. | elsevierpure.com |

| Antimicrobial Activity | Various thiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. | nih.gov |

| Anticancer Activity | Indole-linked thiazoles and other derivatives have exhibited promising cytotoxicity against several cancer cell lines. | nih.gov |

| Synthesis | The Hantzsch reaction is a fundamental method for the synthesis of the thiazole ring, allowing for diverse substitutions. | researchgate.netsynarchive.comyoutube.com |

This table summarizes key research findings on compounds related to 2(3H)-Thiazolethione, 4-hydroxy-, highlighting potential areas of interest for the title compound.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPKVGYPVJJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for N Hydroxy 2 3h Thiazolethiones and Their Derivatives

Classical Synthetic Approaches to the Core Heterocyclic Scaffold

The construction of the fundamental N-hydroxy-2(3H)-thiazolethione framework involves two key stages: the formation of the thiazole-2(3H)-thione ring system and the subsequent introduction of a hydroxyl group at the nitrogen atom.

Cyclocondensation Reactions in Thiazole-2(3H)-Thione Synthesis

The Hantzsch thiazole (B1198619) synthesis and its modifications represent a primary and versatile method for constructing the thiazole ring. figshare.comwikipedia.org This approach typically involves the cyclocondensation reaction of a thioamide with an α-haloketone. wikipedia.orgbepls.com Various synthetic protocols, including the Robinson-Gabriel and Cook-Heilborn syntheses, have also been documented for thiazole ring formation. bepls.com

Modern advancements have led to the development of more environmentally friendly and efficient methods. These include multicomponent reactions, the use of green catalysts and solvents, and microwave-assisted synthesis. bepls.com For instance, a one-pot, three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur can yield thiazoles. organic-chemistry.org Another approach involves the reaction of α-diazoketones with thiourea (B124793) in the presence of PEG-400. bepls.com The use of hypervalent iodine reagents has also been explored in the synthesis of thiazole-2(3H)-thiones. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| Thioamides and α-haloketones | Cyclocondensation | Thiazole-2(3H)-thiones | wikipedia.orgbepls.com |

| Enaminoesters, fluorodibromoiamides/ester, sulfur | Three-component reaction | Thiazoles | organic-chemistry.org |

| α-diazoketones and thiourea | PEG-400, 100°C | 2-aminothiazoles | bepls.com |

| 2-Acetylthiophene, rubeanic acid, α-tosyloxyketones | Hypervalent iodine oxidation | 4-(2-thienyl)thiazole-2-thiocarboxamide derivatives | researchgate.net |

Strategies for Introducing the Hydroxyl Group at the Nitrogen Atom

The introduction of a hydroxyl group at the nitrogen atom of the thiazole-2(3H)-thione ring is a crucial step in the synthesis of the target compounds. This transformation can be achieved through various methods. One common strategy involves the oxidation of the nitrogen atom of the thiazole ring. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can be employed for this purpose, leading to the formation of the corresponding N-oxide. wikipedia.org

Another approach involves the direct use of a hydroxylamine (B1172632) derivative during the cyclization step. For example, reacting an appropriate precursor with hydroxylamine hydrochloride can lead to the formation of the N-hydroxythiazolethione scaffold. orgsyn.org

Preparation of Substituted N-Hydroxy-2(3H)-Thiazolethiones

The synthesis of substituted N-hydroxy-2(3H)-thiazolethiones allows for the modulation of the compound's properties. The following sections detail the synthesis of specific substituted derivatives.

Synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

The synthesis of 3-hydroxy-4-methyl-2(3H)-thiazolethione can be achieved through a multi-step process. A key intermediate, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, is synthesized from readily available starting materials like carbon disulfide, chloroacetone, and phenylene-1,2-diamine. nih.gov Further reaction steps would be required to introduce the hydroxyl group at the 3-position and remove the aminophenyl substituent to yield the desired product.

| Property | Value | Reference |

| CAS Number | 49762-08-5 | sigmaaldrich.com |

| Molecular Formula | C4H5NOS2 | sigmaaldrich.com |

| Melting Point | 92-94 °C | sigmaaldrich.com |

| Solubility | Soluble in methanol | sigmaaldrich.com |

Synthesis of N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione

N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH) is a well-studied derivative. Its synthesis involves the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with a source of the thiohydroxamate group, followed by cyclization. orgsyn.org The starting 2-bromo-1-(4-chlorophenyl)ethan-1-one can be prepared from 4-chloroacetophenone. The subsequent reaction with hydroxylamine hydrochloride in ethanol (B145695) and water leads to the formation of CPTTOH. orgsyn.org This compound is noted for its shelf-life and its ability to selectively liberate oxygen radicals upon photochemical or thermal excitation. orgsyn.org

Synthesis of N-Hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione

N-Hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) was developed as an improved version of CPTTOH, exhibiting enhanced photochemical properties. orgsyn.org The synthesis of this and other 5-substituted N-hydroxy-4-methylthiazole-2(3H)-thiones starts from constitutionally dissymmetric ketones. orgsyn.org The required ketones can often be prepared from the corresponding arylcarbaldehydes and nitroethane, proceeding through an intermediate β-nitrostyrene, which is then converted to the ketone. orgsyn.org

Advanced Derivatization: O-Alkylation and Esterification Reactions

Further functionalization of N-hydroxy-2(3H)-thiazolethiones can be achieved through derivatization of the hydroxyl group. These reactions, primarily O-alkylation and O-acylation, open avenues to a diverse range of compounds with tailored properties and reactivities.

Synthesis of N-Alkoxy Thiazole-2(3H)-thiones

The synthesis of N-alkoxy thiazole-2(3H)-thiones is a key derivatization pathway, yielding compounds that can serve as precursors for alkoxyl radicals. A notable example involves the preparation of N-alkoxy-4-methyl-5-(p-anisyl)thiazole-2(3H)-thiones. These compounds are synthesized from the corresponding N-hydroxythiazole-2(3H)-thione. The general approach involves the deprotonation of the N-hydroxy group with a suitable base to form an alkali salt, which is then reacted with an alkylating agent.

For instance, N-hydroxy-4-methyl-5-(p-anisyl)thiazole-2(3H)-thione can be converted to its potassium salt, which subsequently undergoes nucleophilic substitution with an alkyl halide to furnish the desired N-alkoxy derivative. This method provides a straightforward route to a variety of N-alkoxy thiazolethiones. These derivatives are of particular interest due to their ability to undergo N-O bond homolysis upon exposure to visible light or heat, generating alkoxyl radicals. These radicals can then participate in a range of synthetic transformations, including diastereoselective cyclizations and fragmentations.

The choice of substituents on the thiazolethione ring, such as the 4-methyl and 5-(p-anisyl) groups, can influence the photophysical properties of the resulting N-alkoxy derivatives, potentially shifting their absorption maxima to the visible light region. This allows for the initiation of radical reactions under milder conditions.

A representative synthesis is the preparation of N-alkoxy-4-methyl-5-(p-anisyl)thiazole-2(3H)-thiones, which have been shown to be efficient sources of alkoxyl radicals for various synthetic applications.

| Entry | Alkylating Agent | Product |

| 1 | Alkyl Halide 1 | N-Alkoxy-4-methyl-5-(p-anisyl)thiazole-2(3H)-thione |

| 2 | Alkyl Halide 2 | Corresponding N-alkoxy derivative |

Stereochemical Aspects of O-Alkylation with Chiral Alcohols

The O-alkylation of N-hydroxy-2(3H)-thiazolethiones with chiral alcohols introduces a stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of such reactions is of significant interest as it can provide insights into the reaction mechanism and allow for the synthesis of enantiomerically enriched compounds. While specific studies on the diastereoselective O-alkylation of N-hydroxy-2(3H)-thiazolethiones with chiral alcohols are not extensively documented in the reviewed literature, general principles of diastereoselective alkylations of heterocyclic systems can be considered.

In related systems, the diastereoselectivity of alkylations is often influenced by steric hindrance and the formation of chelated intermediates. For example, the alkylation of chiral tetrazolo[1,5-a]azepines has been shown to proceed with high diastereoselectivity, which is dependent on the nature of the substituent on the ring and the electrophile. Computational studies in such cases have pointed to torsional effects as the source of the observed stereoselectivity.

For the O-alkylation of N-hydroxy-2(3H)-thiazolethiones with chiral alcohols, the hydroxyl group of the thiazolethione would first be deprotonated to form a more nucleophilic alkoxide. This alkoxide would then react with a chiral alcohol that has been converted into a suitable electrophile, for instance, by activation with a sulfonyl chloride. The approach of the electrophile to the thiazolethione oxygen would be influenced by the existing stereocenter in the chiral alcohol, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would likely depend on the steric bulk of the substituents on both the thiazolethione ring and the chiral alcohol, as well as the reaction conditions such as solvent and temperature.

Further research in this area would be valuable for the development of asymmetric syntheses utilizing chiral N-alkoxy-2(3H)-thiazolethiones.

Preparation of O-Acyl Derivatives from Alkali Salts

O-Acyl derivatives of N-hydroxy-2(3H)-thiazolethiones, also known as O-acyl thiohydroxamates, are another important class of derivatives with unique reactivity. These compounds can be synthesized by the acylation of the corresponding alkali salts of N-hydroxy-2(3H)-thiazolethiones.

The general synthetic strategy involves the deprotonation of the N-hydroxy group of the thiazolethione with a base, such as an alkali metal hydroxide (B78521) or hydride, to form the corresponding salt. This salt is then treated with an acylating agent, typically an acyl chloride or acid anhydride, to yield the O-acyl derivative. The use of N-acylbenzotriazoles as neutral acylating reagents also presents a mild and efficient alternative for this transformation. organic-chemistry.org

These O-acyl derivatives are of interest as they can serve as precursors for various functional groups. For example, the N-O bond in O-acylhydroxamates can be cleaved under specific conditions to generate nitrogen-centered radicals or other reactive intermediates.

A general reaction for the preparation of O-acyl derivatives is presented below:

| Reactant 1 | Reactant 2 | Product |

| Alkali salt of N-hydroxy-2(3H)-thiazolethione | Acyl Chloride | O-Acyl-N-hydroxy-2(3H)-thiazolethione |

| Alkali salt of N-hydroxy-2(3H)-thiazolethione | Acid Anhydride | O-Acyl-N-hydroxy-2(3H)-thiazolethione |

This methodology allows for the introduction of a wide variety of acyl groups onto the oxygen atom of the N-hydroxy-2(3H)-thiazolethione core, thereby enabling the fine-tuning of the molecule's properties and reactivity.

Novel and Cascade Synthetic Protocols

The development of novel and efficient synthetic methods for the construction of the thiazole-2(3H)-thione core is an active area of research. Cascade reactions, where multiple bond-forming events occur in a single operation, and the use of modern catalytic systems are at the forefront of these efforts.

Copper-Catalyzed Intramolecular S-Vinylation in Thiazole-2(3H)-thione Formation

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of heterocyclic compounds. A promising strategy for the formation of the thiazole-2(3H)-thione ring involves an intramolecular S-vinylation reaction. This approach typically starts with a precursor molecule containing both a thiol or thioamide functionality and a vinyl halide.

In a key study, a highly efficient, ligand-free intramolecular S-vinylation of thiols with vinyl chlorides or bromides was achieved using copper(I) iodide (CuI) as the catalyst and potassium phosphate (B84403) trihydrate (K3PO4·3H2O) as the base. organic-chemistry.org Although this study focuses on the synthesis of various heterocyclic thioenol ethers, the principles can be applied to the formation of a thiazole-2(3H)-thione ring system from a suitably designed precursor. The reaction proceeds via the formation of a copper-thiolate intermediate, which then undergoes intramolecular nucleophilic attack on the vinyl halide.

A hypothetical precursor for a thiazole-2(3H)-thione synthesis via this method would be a molecule containing a thioamide and a vinyl halide in a suitable arrangement to allow for a 5-exo-trig cyclization. The copper catalyst facilitates the C-S bond formation, leading to the heterocyclic ring. The reaction conditions are generally mild, and the absence of a ligand is a significant advantage, simplifying the experimental setup and reducing costs. organic-chemistry.org

The versatility of copper-catalyzed vinylation has been demonstrated in the synthesis of various vinyl sulfides and enamides, highlighting the broad applicability of this methodology in heterocyclic chemistry. organic-chemistry.orgorganic-chemistry.org For instance, the copper-catalyzed intramolecular N-vinylation of sulfonamides has been successfully employed for the synthesis of various heterocyclic enamines. nih.gov A similar strategy for S-vinylation within a thioamide-containing substrate would provide a direct and efficient route to the thiazole-2(3H)-thione core.

| Catalyst | Base | Substrate | Product |

| CuI | K3PO4·3H2O | Thiol with vinyl halide | Heterocyclic thioenol ether |

| CuI/N,N'-dimethylethylenediamine | Cs2CO3 | Amide and vinyl halide | Enamide |

| [Cu(phen)(PPh3)2]NO3 | Various bases | Thiol and vinyl halide | Vinyl sulfide |

Further exploration of this copper-catalyzed intramolecular S-vinylation approach is expected to yield novel and efficient syntheses of functionalized thiazole-2(3H)-thiones.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of N-Hydroxy-2(3H)-Thiazolethiones and Their Derivatives

Crystallographic analysis is the cornerstone for determining the three-dimensional structure of crystalline solids. For N-hydroxy-2(3H)-thiazolethiones, X-ray diffraction techniques are indispensable for uncovering their detailed atomic arrangement.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous molecular structure. When a suitable single crystal of a compound is irradiated with X-rays, the resulting diffraction pattern provides the fundamental data needed to calculate the electron density distribution within the crystal, and thus the positions of all atoms. For related heterocyclic compounds, SC-XRD has successfully determined crystal systems, space groups, and precise unit cell parameters. mdpi.com For instance, the analysis of a triazole thione derivative confirmed its crystallization in a triclinic system, providing a complete picture of its molecular geometry. mdpi.com Similarly, studies on compounds like 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione have revealed planar heterocyclic units and the formation of dimeric structures through hydrogen bonding. nih.gov

Table 1: Example of Crystallographic Data Obtained from Single-Crystal X-ray Diffraction for a Related Heterocyclic Compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₆N₂OS₂ | nih.gov |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 6.0308 (12) | |

| b (Å) | 8.1171 (16) | |

| c (Å) | 8.7616 (18) | |

| α (°) | 116.55 (4) | |

| β (°) | 93.70 (3) | |

| γ (°) | 106.10 (3) | |

| Volume (ų) | 359.7 (2) |

For challenging cases, such as microcrystalline samples or weakly diffracting materials, conventional laboratory X-ray sources may be insufficient. Synchrotron radiation, which provides extremely bright and highly collimated X-ray beams, offers a powerful alternative. This high-intensity radiation can produce high-quality diffraction data from crystals that are too small for conventional analysis, enabling the structural elucidation of previously intractable systems. units.it Its application is crucial in pharmaceutical sciences and materials science for characterizing complex solid-state forms. units.it

When growing suitable single crystals is not feasible, X-ray powder diffraction (XRPD) becomes an essential tool. units.it Most drug substances, for example, are obtained as microcrystalline powders. units.it XRPD provides a characteristic "fingerprint" for a crystalline solid, which is invaluable for phase identification, polymorphism screening, and stability testing. units.it In recent years, significant advancements have made it possible to solve crystal structures directly from high-quality powder diffraction data, a technique successfully applied to complex organic molecules like (RS)-trichlormethiazide when single crystals were unavailable. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Dynamic NMR Studies for Conformational Dynamics and Barriers to Rotation

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique utilized to investigate the kinetics of thermally dependent intramolecular processes, such as conformational changes and restricted rotation around single bonds. In the context of 2(3H)-Thiazolethione, 4-hydroxy-, DNMR studies would provide invaluable insights into the molecule's conformational dynamics and the energy barriers associated with these processes. Such investigations typically involve recording NMR spectra at various temperatures. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, the rate of exchange accelerates, leading to the broadening of these signals, their eventual coalescence into a single broad peak, and finally, sharpening into a time-averaged signal at higher temperatures.

The conformational behavior of the thiazolidine-2-thione ring system is of particular interest. Studies on analogous structures, such as thiazolidine-2-thione itself, have explored ring puckering and the influence of substituents. For 2(3H)-Thiazolethione, 4-hydroxy-, the presence of the hydroxyl group at the C4 position is expected to significantly influence the conformational equilibrium. It is proposed that a pseudo-axial conformation of the hydroxyl group may be favored due to the anomeric effect, with the ring adopting a C4 out-of-plane conformation researchgate.net. This preference would be a key aspect to investigate through DNMR.

To illustrate the type of data that would be generated from such an investigation, a hypothetical set of results for a DNMR study on the restricted rotation in 2(3H)-Thiazolethione, 4-hydroxy- is presented below. These tables are for illustrative purposes to demonstrate the application of the technique.

Table 1: Hypothetical Temperature-Dependent 1H NMR Data for Methylene Protons in 2(3H)-Thiazolethione, 4-hydroxy-

| Temperature (K) | Observed Linewidth (Hz) | Rate Constant, k (s-1) | Notes |

|---|---|---|---|

| 250 | 2.0 | - | Two distinct sharp signals observed (slow exchange) |

| 270 | 8.5 | 18.9 | Signals begin to broaden |

| 298 | - | - | Coalescence Temperature (Tc) |

| 310 | 15.2 | 33.8 | Single broad peak |

| 330 | 3.5 | - | Single sharp time-averaged signal (fast exchange) |

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for Conformational Exchange

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Coalescence Temperature (Tc) | 298 | K |

| Frequency Separation (Δν) | 50.0 | Hz |

| Rate Constant at Tc (kc) | 111 | s-1 |

| Gibbs Free Energy of Activation (ΔG‡) | 60.2 | kJ/mol |

Reactivity and Mechanistic Investigations in Organic Transformations

Chemistry of Oxygen-Centered Radicals Derived from N-Hydroxy-2(3H)-Thiazolethiones

The N-hydroxy-2(3H)-thiazolethione moiety is a key functional group that, upon activation, can lead to the formation of oxygen-centered radicals. These radicals are highly reactive and can participate in a range of subsequent chemical reactions.

Generation and Characterization of Alkoxyl Radicals

N-Alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones have been synthesized and serve as effective precursors for alkoxyl radicals. rsc.org The synthesis of these precursors is typically achieved by treating the tetraethylammonium (B1195904) salt of N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione with an appropriate alkyl tosylate or chloride in anhydrous dimethylformamide. rsc.org

The generation of alkoxyl radicals from these precursors can be initiated, and their presence has been confirmed through various characterization techniques. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping agents, is a primary method for the detection and characterization of these transient radical species.

Table 1: Synthesis and Properties of N-(Alkoxy)-4-(p-chlorophenyl)thiazole-2(3H)-thiones

| Alkoxy Substituent | Yield (%) | Melting Point (°C) | Analytical Data |

| N-(cis-2-Methylcyclopentoxy) | 64 | 88 (endotherm), 101 (exotherm) | C15H16ClNOS2: Calculated C 55.29, H 4.95, N 4.30, S 19.68; Found C 55.46, H 5.13, N 4.18, S 19.39 rsc.org |

| N-(2-Phenyl-4-penten-1-oxy) | 74 | 114 (endotherm), 150 (exotherm) | C19H18ClNOS2: Calculated C 60.71, H 4.83, N 3.73, S 17.06; Found C 60.78, H 5.02, N 3.72, S 16.79 rsc.org |

This table presents data for derivatives of the core compound as specific examples of characterization.

Photochemically and Thermally Induced Radical Liberation

Both photochemical and thermal methods can be employed to induce the homolytic cleavage of the N-O bond in N-alkoxy-2(3H)-thiazolethiones, leading to the liberation of alkoxyl radicals. rsc.org Photoreactions are typically carried out using a chamber reactor with lamps emitting at around 350 nm. rsc.org

Microwave-assisted activation has been shown to be an effective thermal method for generating these radicals. rsc.org Differential Thermal Analysis (DTA) of substituted N-(alkoxy)thiazole-2(3H)-thiones reveals endothermic melting points followed by exothermic decompositions, indicating the temperatures at which radical liberation occurs. rsc.org The spontaneous cleavage of the N-O bond upon heating or irradiation initiates the radical cascade. wikipedia.org

Role of the Thiohydroxamic Acid Functional Group in Radical Pathways

The thiohydroxamic acid functional group and its esters, such as the O-acyl derivatives of N-hydroxy-2(3H)-thiazolethione, are central to the formation of radicals. This functionality is present in what are commonly known as Barton esters. libretexts.org The key feature of this group is the relatively weak N-O bond, which can undergo homolytic cleavage upon thermal or photochemical initiation. sioc.ac.cn

The reaction is driven forward by the formation of a stable S-Sn bond when a tin-based radical initiator is used, and by the increased aromaticity of the resulting thiazole (B1198619) ring system. wikipedia.org The fragmentation of the thiohydroxamic ester leads to an acyloxy radical, which readily undergoes decarboxylation to produce an alkyl or aryl radical. This entire process is a cascade initiated by the unique reactivity of the thiohydroxamic acid moiety. sioc.ac.cn

Synthetic Applications in Radical Chain Reactions

The radicals generated from 4-hydroxy-2(3H)-thiazolethione derivatives are valuable intermediates in a variety of synthetic transformations, particularly in radical chain reactions.

Decarboxylative Rearrangements and Related Radical Generation (e.g., Barton Reaction Analogs)

The Barton decarboxylation is a powerful method for converting a carboxylic acid into a corresponding alkane or for introducing other functional groups by trapping the intermediate radical. wikipedia.org This reaction proceeds through the formation of a thiohydroxamate ester, often called a Barton ester, from the carboxylic acid and a N-hydroxy-2-thiopyridone or a similar compound. wikipedia.orgorgsyn.org

While the classic Barton reaction utilizes N-hydroxypyridine-2-thione, the underlying principles are applicable to derivatives of 4-hydroxy-2(3H)-thiazolethione. The process involves the conversion of a carboxylic acid to its corresponding O-acyl-4-hydroxy-2(3H)-thiazolethione ester. Upon initiation by a radical source, this ester undergoes a decarboxylative rearrangement to generate an alkyl radical. This radical can then be trapped by a hydrogen atom donor or another radical trapping agent to yield the final product. wikipedia.orgorganic-chemistry.org The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating. wikipedia.org

Table 2: Key Steps in Barton-Type Decarboxylation

| Step | Description |

| Initiation | A radical initiator (e.g., AIBN) generates a radical species upon heating or irradiation. This radical abstracts a hydrogen from a donor like tributylstannane. wikipedia.org |

| Propagation | The tributylstannyl radical attacks the sulfur atom of the thiohydroxamate ester. Homolysis of the N-O bond occurs, forming a carboxyl radical. wikipedia.org |

| Decarboxylation | The carboxyl radical rapidly loses carbon dioxide to form an alkyl radical (R•). wikipedia.org |

| Hydrogen Abstraction | The alkyl radical abstracts a hydrogen atom from the hydrogen donor (e.g., tributylstannane) to form the final alkane product (RH) and regenerate the tributylstannyl radical. wikipedia.org |

Reactions with Radical Chain Mediators (e.g., Tributylstannane, Tris(trimethylsilyl)silane)

In radical chain reactions involving derivatives of 4-hydroxy-2(3H)-thiazolethione, radical chain mediators play a crucial role in propagating the chain and delivering a hydrogen atom to the final radical intermediate. Tributylstannane (Bu3SnH) is a classic and highly effective hydrogen atom donor for these reactions. wikipedia.org The tributyltin radical initiates the decomposition of the Barton ester and, in a later step, tributyltin hydride serves as the hydrogen source to quench the generated alkyl radical. wikipedia.org

Due to the toxicity and difficulty in removing organotin byproducts, alternative hydrogen donors have been developed. Tris(trimethylsilyl)silane (TTMSS) is a less toxic and effective substitute for tributylstannane in many radical reactions. koreascience.kr Organosilanes, in general, are considered viable alternatives to organotin hydrides for reductive radical chain reactions. wikipedia.org The choice of mediator can influence the efficiency and selectivity of the reaction, as well as the ease of product purification.

Intramolecular Radical Cyclization Studies

The generation of oxygen-centered radicals from thiazolethione scaffolds provides a powerful method for constructing new cyclic systems. Research in this area has primarily utilized N-alkoxy and N-hydroxy derivatives of thiazole-2(3H)-thiones to initiate and study these complex cyclization reactions.

Studies on N-(alkoxy)thiazole-2(3H)-thiones have demonstrated that the generation of alkoxyl radicals from these precursors leads to efficient and highly regioselective intramolecular additions. The formation of functionalized tetrahydrofurans through a 5-exo-trig cyclization pathway is a characteristic outcome of these reactions. This high degree of regioselectivity is a key feature of the reactivity of the oxygen-centered radicals generated from the thiazolethione system.

The stereoselectivity of these ring-closure reactions is highly dependent on the stereochemistry of the starting material. For instance, in the cyclization of radicals generated from 2,3-anti-configured N-(3-benzoyloxy-5-hexen-2-oxy)thiazole-2(3H)-thione, a high degree of stereoselectivity is observed. In contrast, the corresponding 2,3-syn-configured O-radical precursor leads to the formation of both possible diastereomeric addition products in nearly equal amounts. This indicates that the stereochemical information in the acyclic precursor can be effectively transferred to the cyclic product in certain configurations.

Table 1: Stereochemical Outcomes in O-Radical Cyclization

| Precursor Configuration | Product Stereoselectivity |

|---|---|

| 2,3-anti | High |

These findings underscore the potential of the thiazolethione scaffold in directing stereoselective radical reactions, a crucial aspect in the synthesis of complex molecules.

While specific predictive models for the alkoxyl radical selectivities of 4-hydroxy-2(3H)-thiazolethione itself are not detailed in the available literature, the consistent and predictable outcomes from its N-substituted derivatives provide a foundational basis for such models. The observed "fingerprint-type" selectivities in intramolecular additions, β-fragmentations, and C-H activation via δ-selective hydrogen atom transfer suggest that the reactivity of the generated alkoxyl radicals is governed by well-defined electronic and steric factors.

The development of robust predictive models would likely involve computational studies to map the potential energy surfaces of the radical intermediates and transition states for various reaction pathways, including cyclization, fragmentation, and hydrogen abstraction. These models would need to account for the influence of substituents on both the thiazolethione ring and the alkoxy side chain to accurately predict the major reaction products.

General Reactivity of the Thione Functional Group

The thiocarbonyl (C=S) group is a key functional moiety in 2(3H)-thiazolethione, and its reactivity is central to the chemical behavior of the entire molecule.

The thiocarbonyl group in thiazolethiones is susceptible to nucleophilic attack. The carbon atom of the C=S bond is electrophilic, analogous to the carbonyl carbon in ketones and aldehydes, though with different reactivity profiles. Nucleophiles can add to this carbon, leading to the formation of a tetrahedral intermediate.

The reactivity of the thiocarbonyl group can also be harnessed in cycloaddition reactions, where it can act as a dienophile or dipolarophile, further expanding the synthetic utility of the thiazolethione core structure.

An article on the coordination chemistry of 2(3H)-Thiazolethione, 4-Hydroxy- cannot be generated at this time. Extensive searches for scientific literature detailing the synthesis, characterization, and structural analysis of its metal complexes with cobalt, nickel, zinc, and copper have yielded no specific results for this particular compound.

The user's request is highly specific, demanding detailed research findings, data tables, and structural insights exclusively for the coordination complexes of 2(3H)-Thiazolethione, 4-Hydroxy-. This includes specific subsections on the synthesis of divalent complexes with first-row d-block elements and their X-ray crystal structure determination.

Advanced Analytical Chemistry Applications

Separation and Pre-concentration Methodologies

The accurate quantification of trace metals often necessitates their separation from complex matrices and pre-concentration to levels amenable to instrumental analysis. Dispersive liquid-liquid microextraction (DLLME) has emerged as a rapid, simple, and effective sample preparation technique.

Dispersive Liquid-Liquid Microextraction (DLLME) for Trace Metal Analysis

A novel dispersive liquid-liquid microextraction procedure has been developed for the separation and pre-concentration of Copper(II) ions utilizing 3-hydroxy-4-methyl-2(3H)-thiazolethione as a chelating agent. researchgate.net This method is founded on the formation of a hydrophobic chelate between the metal ion and the thiazolethione derivative.

In this procedure, a mixture containing the chelating agent, an extraction solvent (such as carbon tetrachloride), and a disperser solvent (like ethanol) is rapidly injected into an aqueous sample containing the target metal ion. researchgate.net This injection creates a cloudy solution consisting of fine droplets, which maximizes the surface area for the chelation reaction and subsequent extraction of the metal-chelate complex into the organic phase. Following this, centrifugation is employed to separate the fine droplets, and the resulting sedimented organic phase, enriched with the analyte, is collected for analysis. researchgate.net

The efficiency of the DLLME process is influenced by several key parameters, which have been systematically optimized. These include the pH of the sample, the type and volume of both the extraction and disperser solvents, and the concentration of the chelating agent. researchgate.net For the analysis of Cu(II) using 3-hydroxy-4-methyl-2(3H)-thiazolethione, optimal conditions were established to maximize the recovery of the metal ion. researchgate.net

Table 1: Optimized Parameters for DLLME of Copper(II) with 3-hydroxy-4-methyl-2(3H)-thiazolethione

| Parameter | Optimal Value |

|---|---|

| pH | 6.0 |

| Extraction Solvent | Carbon Tetrachloride |

| Extraction Solvent Volume | 100 µL |

| Disperser Solvent | Ethanol (B145695) |

| Disperser Solvent Volume | 0.5 mL |

| Chelating Agent Amount | 0.5 mg |

This table is based on the findings for the analogue compound, 3-hydroxy-4-methyl-2(3H)-thiazolethione, as detailed in the cited research. researchgate.net

Integration with Spectrometric Detection Techniques

The successful separation and pre-concentration of metal ions via DLLME is typically followed by a sensitive detection technique to quantify the analyte. Flame Atomic Absorption Spectrometry (FAAS) is a widely used method for this purpose due to its selectivity and cost-effectiveness.

Application with Flame Atomic Absorption Spectrometry (FAAS) for Chelated Species

The organic phase obtained from the DLLME procedure, containing the Copper(II)-3-hydroxy-4-methyl-2(3H)-thiazolethione chelate, is well-suited for introduction into a Flame Atomic Absorption Spectrometer. researchgate.net In a developed method, the isolated organic phase was dissolved in concentrated nitric acid to a final volume of 250 µL before analysis. researchgate.net

The analytical performance of this method was rigorously evaluated, yielding a limit of detection (LOD) of 2.54 µg/L and a limit of quantification (LOQ) of 8.48 µg/L for copper. The relative standard deviation (%RSD) was found to be 5.34%, indicating good precision. researchgate.net The efficacy of the method was further validated through the analysis of certified reference materials, demonstrating its accuracy and reliability for the analysis of real-world water samples. researchgate.net

Table 2: Analytical Figures of Merit for the DLLME-FAAS Method

| Parameter | Value |

|---|---|

| Pre-concentration Factor | 60 |

| Enhancement Factor | 42 |

| Limit of Detection (LOD) | 2.54 µg/L |

| Limit of Quantification (LOQ) | 8.48 µg/L |

| Relative Standard Deviation (%RSD) | 5.34% |

This table is based on the findings for the analogue compound, 3-hydroxy-4-methyl-2(3H)-thiazolethione, as detailed in the cited research. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are pivotal in elucidating the electronic and molecular intricacies of heterocyclic compounds like 2(3H)-Thiazolethione, 4-hydroxy-. These computational approaches allow for a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. For thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine key electronic parameters. researchgate.netnih.gov Studies on related thiazole compounds have shown that DFT can effectively predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In the case of 2(3H)-Thiazolethione, 4-hydroxy-, the presence of both a hydroxyl group (electron-donating) and a thione group (electron-withdrawing) would significantly influence the electron distribution and, consequently, the HOMO-LUMO energies. Theoretical studies on similar structures indicate that substituent groups play a crucial role in tuning these electronic properties. nih.gov

| Property | Description | Relevance to 2(3H)-Thiazolethione, 4-hydroxy- |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The lone pairs on the sulfur and oxygen atoms are expected to contribute significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. The π* orbitals of the thiazole ring and the C=S bond are likely major components of the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity, with a smaller gap suggesting higher polarizability and reactivity. |

This table is generated based on general principles of DFT applied to similar heterocyclic systems.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, provide a fundamental understanding of molecular characteristics. sapub.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to obtain accurate molecular geometries and vibrational frequencies. nih.govnih.gov For thiazole derivatives, ab initio studies have been used to calculate properties like bond lengths, bond angles, and dipole moments. researchgate.net These calculations are crucial for understanding the molecule's ground state geometry and conformational stability. For 2(3H)-Thiazolethione, 4-hydroxy-, ab initio methods can elucidate the planarity of the thiazole ring and the orientation of the hydroxyl group, which are important for its intermolecular interactions.

Computational Modeling for Structural Prediction

Computational modeling extends beyond single molecules to predict the arrangement of molecules in the solid state.

While an experimental crystal structure for 2(3H)-Thiazolethione, 4-hydroxy- is not detailed in the provided context, computational methods are increasingly used to predict crystal structures. These predictions are based on minimizing the lattice energy, considering intermolecular forces such as hydrogen bonding and van der Waals interactions. For a molecule like 2(3H)-Thiazolethione, 4-hydroxy-, with its hydroxyl and thione groups, hydrogen bonding is expected to be a dominant factor in its crystal packing. nih.gov The potential for different hydrogen bonding motifs raises the possibility of polymorphism, where the compound can exist in multiple crystalline forms with different physical properties. Computational studies on similar heterocyclic compounds often explore the potential energy landscape to identify stable polymorphic forms.

Detailed Electronic Structure Analysis

To gain a deeper understanding of bonding and electron distribution, advanced analytical tools are applied to the results of quantum chemical calculations.

The Atoms in Molecules (AIM) theory allows for the analysis of the electron density to define atomic basins and characterize chemical bonds. nih.gov It can identify bond critical points and analyze their properties to determine the nature of the interaction (e.g., covalent vs. electrostatic). For 2(3H)-Thiazolethione, 4-hydroxy-, AIM analysis would be instrumental in quantifying the strength of the C=S bond and the O-H bond, as well as any intramolecular hydrogen bonds.

| Analysis Method | Information Provided | Application to 2(3H)-Thiazolethione, 4-hydroxy- |

| AIM | Characterization of chemical bonds and non-covalent interactions based on electron density topology. nih.gov | Quantifying the nature and strength of covalent bonds within the thiazole ring and the attached functional groups, as well as potential intramolecular hydrogen bonds. |

| NBO | Description of charge distribution, orbital interactions, and donor-acceptor (hyperconjugative) effects. nih.govrsc.org | Elucidating the delocalization of electron density, charge transfer between orbitals, and the nature of lone pairs on the heteroatoms. |

This table outlines the general application of these methods to the target compound based on studies of similar molecules.

HOMO-LUMO Orbital Analysis and Electronic Transitions

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the compound 2(3H)-Thiazolethione, 4-hydroxy-. While extensive research exists for the broader class of thiazole derivatives, including analyses of their electronic and structural properties through methods like Density Functional Theory (DFT), specific data pertaining to the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electronic transitions of 4-hydroxy-2(3H)-thiazolethione is not publicly available.

Computational studies on analogous thiazole-containing molecules have demonstrated the utility of HOMO-LUMO analysis in understanding their chemical reactivity, stability, and potential applications. For instance, research on various substituted thiazole derivatives often involves calculating the HOMO-LUMO energy gap, which is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. These studies also typically detail the nature of electronic transitions, identifying them as π-π* or n-π* transitions, which are fundamental to understanding the molecule's UV-Vis absorption characteristics.

However, without specific calculations performed on 2(3H)-Thiazolethione, 4-hydroxy-, any discussion of its HOMO-LUMO energies, orbital distributions, and electronic transition properties would be speculative. The presence of the 4-hydroxy group and the thione functionality at the 2-position would significantly influence the electronic distribution and orbital energies compared to other substituted thiazoles.

Therefore, due to the lack of dedicated research findings, detailed data tables and an in-depth discussion of the HOMO-LUMO orbital analysis and electronic transitions for 2(3H)-Thiazolethione, 4-hydroxy- cannot be provided at this time. Further theoretical investigations are required to elucidate the specific electronic properties of this compound.

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-2(3H)-thiazolethione, and how can its purity be optimized?

To synthesize 4-hydroxy-2(3H)-thiazolethione, the Barton reaction is a common methodology. This involves generating carbon radicals via decarboxylative rearrangement of corresponding esters under photolytic or thermal conditions. For purity optimization, techniques such as recrystallization (using solvents like ethanol or acetone) and column chromatography (silica gel with ethyl acetate/hexane gradients) are recommended. Reaction intermediates should be monitored via thin-layer chromatography (TLC) to ensure stepwise progression .

Q. Which analytical techniques are critical for structural confirmation and characterization of 4-hydroxy-2(3H)-thiazolethione?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen and carbon environments.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., thione C=S stretch at ~1200–1250 cm, hydroxyl O-H stretch at ~3200–3600 cm).

- X-ray Crystallography : For definitive structural elucidation, particularly for metal complexes (e.g., Co(II) or Ni(II) chelates) .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of 4-hydroxy-2(3H)-thiazolethione derivatives?

Quantitative Structure-Activity Relationship (QSAR) models require:

- Dataset Curation : Compile experimental bioactivity data (e.g., IC values for anti-inflammatory or antimicrobial activity).

- Descriptor Calculation : Use software like Dragon or PaDEL-Descriptor to compute molecular descriptors (e.g., topological, electronic).

- Model Training : Employ artificial neural networks (ANN) or partial least squares (PLS) regression for non-linear or linear relationships, respectively. Validate using leave-one-out cross-validation (LOO-CV) and external test sets. For example, a reported ANN model achieved and external for TNF-α inhibition .

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data.

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate spectra and compare with experimental results.

- Dynamic NMR Studies : Resolve tautomeric equilibria via variable-temperature NMR .

Q. What are the chelation properties of 4-hydroxy-2(3H)-thiazolethione with transition metals, and how do they influence reactivity?

The compound forms divalent complexes with first-row transition metals (e.g., Co(II), Ni(II), Zn(II)) via the thione sulfur and hydroxyl oxygen. Key findings:

- Enhanced Thermal Stability : Hydrated complexes (e.g., [HMTT·HO]) exhibit higher decomposition temperatures (>200°C) compared to anhydrous forms.

- Solubility Modulation : Chelation improves aqueous solubility, facilitating biological testing.

- Redox Activity : Metal complexes show distinct electrochemical behavior (e.g., reversible Co/Co redox couples in cyclic voltammetry) .

Q. How can synthetic routes be optimized for derivatives with substituted aryl or heterocyclic groups?

Derivatization strategies include:

- Nucleophilic Substitution : React 4-hydroxy-2(3H)-thiazolethione with alkyl/aryl halides under basic conditions (e.g., KCO/DMF).

- Cross-Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.

- Heterocycle Fusion : Adapt methods from triazole synthesis (e.g., cyclocondensation with hydrazines or isothiocyanates) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of 4-hydroxy-2(3H)-thiazolethione analogs?

Discrepancies may stem from assay variability or structural impurities. Solutions:

- Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity).

- High-Purity Synthesis : Confirm compound purity via HPLC (>95%) and elemental analysis.

- Meta-Analysis : Compare datasets across studies, accounting for variables like solvent choice (DMSO vs. aqueous) or cell lines .

Q. What computational tools are recommended for predicting ADME properties of novel derivatives?

Use SwissADME or ADMETLab to predict:

- Lipophilicity (LogP): Critical for membrane permeability.

- Metabolic Stability : Cytochrome P450 interactions via StarDrop .

- Toxicity : ProTox-II for hepatotoxicity or mutagenicity alerts. Experimental validation via hepatic microsome assays is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.